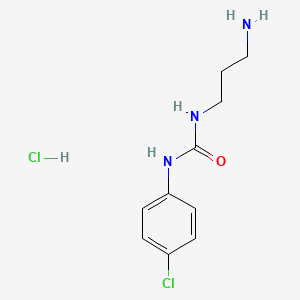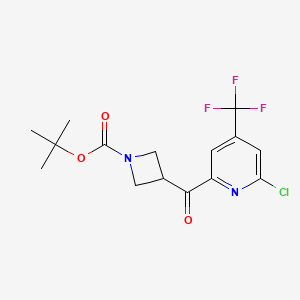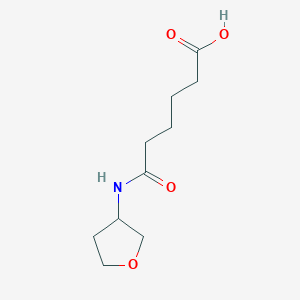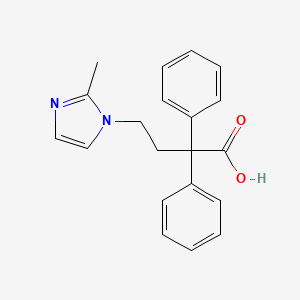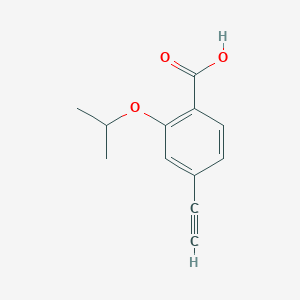![molecular formula C12H10BBrO2 B14767947 (5-Bromo-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14767947.png)
(5-Bromo-[1,1'-biphenyl]-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a bromine substituent. This compound is of significant interest in organic synthesis and materials science due to its versatility in forming carbon-carbon bonds through cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid typically involves the Miyaura borylation reaction. This method uses aryl halides and bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of (5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid follows similar synthetic routes but on a larger scale. Continuous flow setups and metal-free photoinduced borylation methods are employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the bromine substituent to a hydrogen atom.
Substitution: Involves the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and appropriate nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dehalogenated biphenyls, and various substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is widely used in scientific research due to its versatility:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for protein labeling.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices
Mecanismo De Acción
The mechanism by which (5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects involves the formation of stable boronate esters with diols and other nucleophiles. This interaction is crucial for its role in cross-coupling reactions and biological applications. The molecular targets include enzymes and receptors that interact with the boronic acid group .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- (4-Bromo-phenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
Uniqueness
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its biphenyl structure with a bromine substituent, which enhances its reactivity and allows for more diverse chemical transformations compared to simpler boronic acids .
Propiedades
Fórmula molecular |
C12H10BBrO2 |
|---|---|
Peso molecular |
276.92 g/mol |
Nombre IUPAC |
(3-bromo-5-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BBrO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
Clave InChI |
LUJLLIDAMALCJP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)Br)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



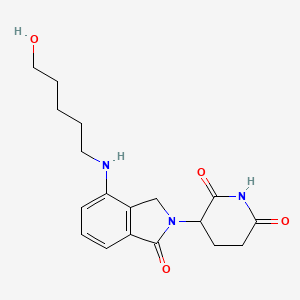
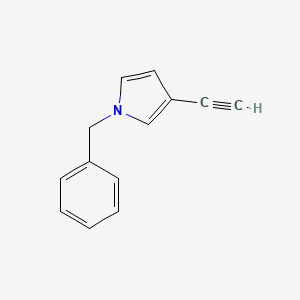
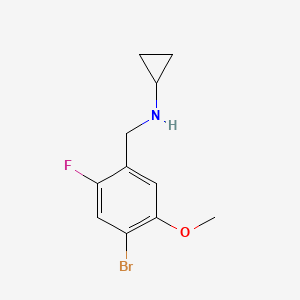

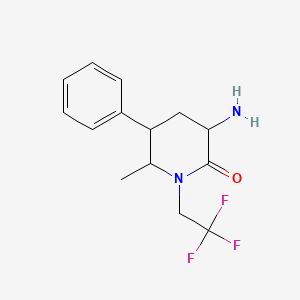
![[(9Z,19Z,21Z)-28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14767893.png)

